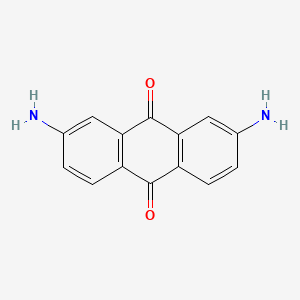

2,7-Diaminoanthraquinone

概要

説明

2,7-ジアミノアントラキノンは、アントラキノンファミリーに属する有機化合物です。アントラキノンは鮮やかな色で知られており、染料としてよく使用されます。特に、2,7-ジアミノアントラキノンは、アントラキノン構造に2つのアミノ基が結合しており、その化学的性質と用途に大きな影響を与えています。

準備方法

合成経路と反応条件

2,7-ジアミノアントラキノンの合成は、通常、アントラキノンのニトロ化とそれに続く還元を含む。ニトロ化プロセスは、アントラキノン分子の2位と7位にニトロ基を導入します。 続いて、ニトロ基がアミノ基に変換される還元工程が行われ、2,7-ジアミノアントラキノンが生成されます .

工業的生産方法

2,7-ジアミノアントラキノンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を慎重に制御する必要があります。 触媒の使用と最適化された反応温度は、生産プロセスの効率を高めるための一般的な方法です .

化学反応の分析

反応の種類

2,7-ジアミノアントラキノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、キノン誘導体を形成する酸化を受けることができます。

還元: 還元反応によってアミノ基をさらに修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物には、さまざまな置換されたアントラキノン誘導体があり、アミノ基を置換する異なる官能基を持つことができます .

科学研究における用途

2,7-ジアミノアントラキノンは、科学研究において幅広い用途を持っています。

化学: 他のアントラキノン誘導体の合成のための前駆体として使用されます。

生物学: この化合物は、抗がん作用を含む潜在的な生物活性について研究されています。

医学: 特に、特定の酵素を阻害する可能性があるため、医薬品開発におけるその用途を探求するための研究が進められています。

科学的研究の応用

2,7-Diaminoanthraquinone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.

Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

作用機序

2,7-ジアミノアントラキノンの作用機序は、酵素やDNAなどの分子標的との相互作用を含んでいます。この化合物はDNAにインターカレーションし、その機能を阻害し、細胞死を引き起こす可能性があります。この特性は、特に抗がん剤の開発に役立ちます。 さらに、アミノ基はさまざまな生体分子と水素結合を形成し、その結合親和性と特異性を高めることができます .

類似の化合物との比較

類似の化合物

2,6-ジアミノアントラキノン: 構造は似ていますが、2位と6位にアミノ基を持っています。

1,4-ジアミノアントラキノン: 1位と4位にアミノ基を持つ別の異性体です。

1,5-ジアミノアントラキノン: 1位と5位にアミノ基を持っています.

独自性

2,7-ジアミノアントラキノンは、そのアミノ基の特定の位置付けにより、化学反応性と生物活性を左右するため、ユニークです。 この位置付けにより、生体標的との独自の相互作用が可能になり、研究および産業用途において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

2,6-Diaminoanthraquinone: Similar in structure but with amino groups at the 2 and 6 positions.

1,4-Diaminoanthraquinone: Another isomer with amino groups at the 1 and 4 positions.

1,5-Diaminoanthraquinone: Has amino groups at the 1 and 5 positions.

Uniqueness

2,7-Diaminoanthraquinone is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .

特性

IUPAC Name |

2,7-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNHYKBXQOSFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209235 | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-44-7 | |

| Record name | 2,7-Diamino-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

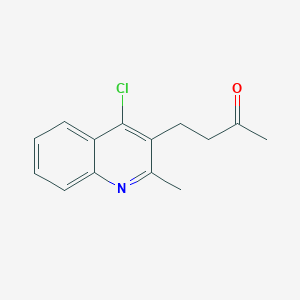

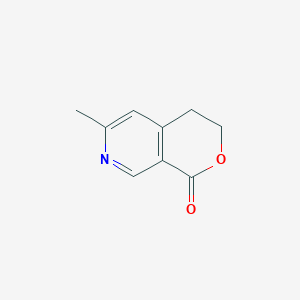

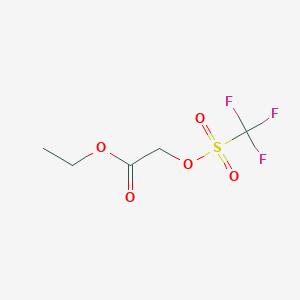

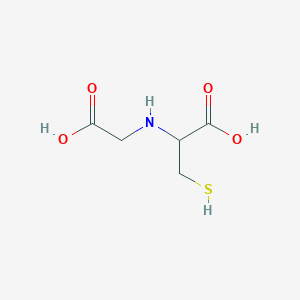

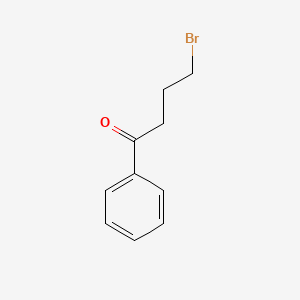

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)